molecular formula C10H6ClF2NS B6179329 2-chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole CAS No. 2624139-07-5

2-chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole

Cat. No.: B6179329
CAS No.: 2624139-07-5
M. Wt: 245.7
InChI Key:
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Description

2-chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a chloro group and a difluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with chlorinating and difluoromethylating agents. One common method involves the cyclization of a thioamide with a halogenated ketone, followed by chlorination and difluoromethylation steps. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, such as thiazole derivatives, followed by chlorination and difluoromethylation under controlled conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different functionalized derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Solvents like DMF, acetonitrile, and dichloromethane are frequently used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: Researchers study its biological activity, including its potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and difluoromethyl-substituted heterocycles, such as:

  • 2-chloro-4-(trifluoromethyl)thiazole
  • 2-chloro-4-(difluoromethyl)benzothiazole
  • 2-chloro-4-(difluoromethyl)pyridine

Uniqueness

2-chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole is unique due to the presence of both a chloro group and a difluoromethylphenyl group on the thiazole ring. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and electronic effects, which can be advantageous in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole involves the reaction of 2-chloro-4-formyl-1,3-thiazole with difluoromethylphenylboronic acid in the presence of a palladium catalyst.", "Starting Materials": [ "2-chloro-4-formyl-1,3-thiazole", "difluoromethylphenylboronic acid", "palladium catalyst" ], "Reaction": [ "The 2-chloro-4-formyl-1,3-thiazole is reacted with difluoromethylphenylboronic acid in the presence of a palladium catalyst to form 2-chloro-4-(difluoromethyl)phenylboronic acid.", "The 2-chloro-4-(difluoromethyl)phenylboronic acid is then reacted with ammonium chloride and potassium carbonate in DMF to form 2-chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole." ] }

CAS No.

2624139-07-5

Molecular Formula

C10H6ClF2NS

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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